molecular formula C13H19NO B13264364 3-methoxy-N-(3-methylcyclopentyl)aniline

3-methoxy-N-(3-methylcyclopentyl)aniline

Cat. No.: B13264364
M. Wt: 205.30 g/mol
InChI Key: FNAZFIRNVUHNDJ-UHFFFAOYSA-N
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Description

Significance of Arylamine Scaffolds in Advanced Organic Synthesis

The arylamine scaffold, the core structure of aniline (B41778) and its derivatives, is a privileged motif in medicinal chemistry and materials science. researchgate.netresearchgate.net Its presence is widespread in a vast array of biologically active molecules and functional materials. The development of efficient and selective methods for the construction of these structural motifs is a significant focus of contemporary chemical research. nih.govresearchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines, offering versatile pathways to complex molecules. researchgate.net The electronic properties of the aromatic ring, modulated by various substituents, can be finely tuned to achieve desired chemical reactivity and physical characteristics.

Research Context of Methoxy-Substituted N-Aryl Cycloalkylamines

The introduction of a methoxy (B1213986) group onto the aniline ring, as seen in 3-methoxy-N-(3-methylcyclopentyl)aniline, can significantly influence the molecule's properties. The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. stackexchange.comquora.com The position of the methoxy group on the aromatic ring (ortho, meta, or para) dictates the extent of these electronic effects, thereby affecting the basicity of the nitrogen atom and the reactivity of the aromatic ring. stackexchange.comquora.com

Furthermore, the presence of a cycloalkyl substituent on the nitrogen atom, in this case, a 3-methylcyclopentyl group, introduces steric bulk and conformational rigidity. These features can impact the molecule's binding affinity to biological targets and its material properties. The study of N-aryl cycloalkylamines is an active area of research, with investigations into their synthesis, conformational analysis, and potential applications.

Scope and Objectives of Academic Inquiry on this compound

Currently, detailed research findings and extensive data for the specific compound this compound are not widely available in public scientific literature. Therefore, the primary objective of academic inquiry into this compound would be its synthesis and comprehensive characterization.

Key research objectives would include:

Development of a robust and efficient synthetic route to this compound. This could involve methods such as reductive amination between 3-methoxyaniline and 3-methylcyclopentanone (B121447) or N-alkylation of 3-methoxyaniline with a suitable 3-methylcyclopentyl halide.

Thorough spectroscopic characterization of the purified compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure. researchgate.netnih.gov

Investigation of its physicochemical properties , including melting point, boiling point, solubility, and pKa, to establish a foundational dataset for the compound.

Exploration of its potential applications based on the known activities of related N-substituted aniline derivatives. This could involve screening for biological activity in areas such as medicinal chemistry or evaluating its properties as a precursor for novel materials.

Given the structural motifs present in this compound, it represents a valuable target for synthesis and further investigation to expand the chemical space of N-substituted aniline derivatives.

Detailed Research Findings

As of the current date, specific, peer-reviewed research dedicated solely to the synthesis, properties, and applications of this compound has not been identified in a comprehensive literature search. The following data tables represent the typical characterization data that would be sought in an initial investigation of a novel compound of this nature. The values provided are placeholders and would need to be determined experimentally.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
AppearanceTo be determined
Melting PointTo be determined
Boiling PointTo be determined
SolubilityTo be determined

Spectroscopic Data

TechniqueKey Features
¹H NMR Expected signals for aromatic protons, methoxy protons, cyclopentyl protons, and the N-H proton. Chemical shifts and coupling constants would be diagnostic.
¹³C NMR Expected signals for all unique carbon atoms in the aromatic ring, methoxy group, and methylcyclopentyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H (aromatic and aliphatic) stretching, C=C (aromatic) stretching, and C-O stretching.
Mass Spectrometry Determination of the molecular ion peak to confirm the molecular weight. Fragmentation patterns could provide further structural information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-methoxy-N-(3-methylcyclopentyl)aniline

InChI

InChI=1S/C13H19NO/c1-10-6-7-12(8-10)14-11-4-3-5-13(9-11)15-2/h3-5,9-10,12,14H,6-8H2,1-2H3

InChI Key

FNAZFIRNVUHNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=CC(=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy N 3 Methylcyclopentyl Aniline and Analogues

Strategies for N-Arylation of Cyclic Amines

The construction of C(sp²)–N bonds is a cornerstone of modern organic synthesis, crucial for creating the arylamine moieties found in pharmaceuticals, natural products, and advanced materials. rug.nl The synthesis of N-aryl substituted cyclic amines, such as 3-methoxy-N-(3-methylcyclopentyl)aniline, relies on a variety of robust chemical transformations. These methods can be broadly categorized into transition metal-catalyzed approaches and metal-free routes.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis, particularly using palladium and copper, has revolutionized the formation of carbon-nitrogen bonds, offering high efficiency and broad functional group tolerance where traditional methods like nucleophilic aromatic substitution would fail. wikipedia.orgacsgcipr.org

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds via the reaction of amines with aryl halides or pseudohalides (like triflates and tosylates). wikipedia.orglibretexts.org First reported in the mid-1990s, this reaction has become a fundamental tool in organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher, more traditional methods. rug.nlwikipedia.org

The catalytic cycle is understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical, with several "generations" of increasingly effective ligands being developed over time. Early systems used ligands like P(o-tol)₃, while later advancements introduced bulky, electron-rich phosphine ligands such as Josiphos, BINAP, and more recently, biarylphosphine ligands like RuPhos and BrettPhos, which allow for reactions under milder conditions and with a broader range of substrates, including less reactive aryl chlorides. rug.nl

For the synthesis of a tertiary amine like this compound, the reaction would involve coupling an appropriate 3-methoxyphenyl halide or sulfonate with 3-methylcyclopentanamine. The reaction is compatible with a wide variety of primary and secondary cyclic amines. acsgcipr.org

Aryl HalideAmineCatalyst / LigandBaseSolventConditionsYield (%)
Aryl BromidesPrimary AminesPd(dba)₂ / BINAPNaOt-BuToluene80-100 °C70-95
Aryl ChloridesSecondary AminesPd₂(dba)₃ / RuPhosNaOt-BuDioxane100 °C85-98
Aryl TosylatesCyclic AminesPd-PEPPSI-IPr(NMe₂)₂K₃PO₄t-Amyl alcohol110 °C60-90
Heteroaryl ChloridesCyclopropylamineNi(cod)₂ / LigandNaOt-BuDioxane25 °C~90

This table presents representative data for Buchwald-Hartwig-type reactions. Data compiled from sources discussing general methodologies and specific applications. rug.nlacs.orgresearchgate.net

Ullmann-Type Coupling Reactions

The Ullmann condensation, traditionally a copper-catalyzed reaction requiring harsh conditions (high temperatures, stoichiometric copper), has experienced a "renaissance" with the development of new ligand systems that allow the reaction to proceed under much milder conditions. mdpi.comnih.gov This has made it a viable and cost-effective alternative to palladium-catalyzed methods for C-N bond formation. mdpi.com

The modern Ullmann-type reaction typically involves a Cu(I) catalyst in the presence of a ligand and a base. mdpi.com A proposed mechanism involves the reaction of the amine with a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the Cu(I) catalyst. mdpi.com A variety of ligands, including diamines, amino acids (such as L-proline and N-methylglycine), and phenanthrolines, have been shown to be effective in promoting the reaction at lower temperatures (40-110 °C) and with a wide range of substrates, including aryl iodides, bromides, and even unactivated chlorides. mdpi.comacs.orgresearchgate.net The reaction is effective for coupling both primary and secondary aliphatic amines, including cyclic variants, with various aryl halides. nih.govorganic-chemistry.org

Aryl HalideAmineCatalyst / LigandBaseSolventConditionsYield (%)
IodobenzenePiperidineCuI / N-methylglycineK₃PO₄DioxaneRTHigh
Aryl Iodides/BromidesAliphatic AminesCuI / L-prolineK₂CO₃DMSO40-90 °CGood-Excellent
BromobenzeneN,N-dimethylethylenediamineCuI (ligand-free)K₂CO₃DES60 °C80-90
Aryl HalidesCyclic Secondary AminesCuI / DMPAOK₂CO₃Toluene110 °CGood-Excellent

This table presents representative data for modern Ullmann-type reactions. Data compiled from sources discussing general methodologies and specific applications. nih.govacs.orgresearchgate.netorganic-chemistry.org

Copper-Catalyzed N-Arylation of Nitrogen Heterocycles

Copper catalysis is particularly effective for the N-arylation of nitrogen-containing heterocycles, a category that broadly includes saturated cyclic amines. benthamdirect.com Efficient protocols have been developed for the coupling of aryl halides with various cyclic secondary amines using copper catalysts. benthamdirect.com For instance, a CuI/diamine ligand system can effectively catalyze the N-arylation of pyrroles, pyrazoles, imidazoles, and other N-H containing heterocycles with aryl iodides and bromides, tolerating a wide array of functional groups. organic-chemistry.org

More recently, sustainable methods have been developed, such as using copper sulfate in water as a green solvent. beilstein-journals.orgnih.gov These systems can catalyze the N-arylation of both primary and secondary amines with aryliodonium ylides, providing moderate to excellent yields under mild conditions. beilstein-journals.orgnih.gov The versatility of copper catalysis makes it a powerful tool for constructing the N-aryl bond in complex molecules. mdpi.com

Arylating AgentAmine/HeterocycleCatalyst / LigandBaseSolventConditionsYield (%)
Aryl Iodides/BromidesImidazoles, PyrrolesCuI / Diamine LigandCs₂CO₃Dioxane110 °CGood
Aryl HalidesAromatic Cyclic AminesCopper-basedVariousDMSON/AEfficient
Aryliodonium YlidesSecondary Cyclic AminesCuSO₄·5H₂ONoneWater80 °C42-48
Arylboronic AcidsImidazoles[Cu(OH)·TMEDA]₂Cl₂NoneCH₂Cl₂RTVery Good

This table presents representative data for copper-catalyzed N-arylation reactions. Data compiled from sources discussing various applications. benthamdirect.comorganic-chemistry.orgbeilstein-journals.org

Nickel-Catalyzed Synthesis of Tertiary Aromatic Amines

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive catalyst for cross-coupling reactions. acsgcipr.org Nickel-based catalysts have been developed for the asymmetric synthesis of chiral amines and for the C-N coupling of aryl halides with various amines. eurekalert.orgrsc.org

Specifically for N-arylation, nickel catalysts, often paired with specialized phosphine or N-heterocyclic carbene (NHC) ligands, can effectively couple aryl (pseudo)halides with cyclic amines like cyclopropylamine and cyclobutylamine. researchgate.net These reactions can often be performed under mild conditions, even at room temperature, and are tolerant of a broad range of functional groups on both the amine and the aryl partner. researchgate.net This methodology is applicable to the synthesis of tertiary amines by coupling secondary cyclic amines with aryl electrophiles, providing a direct route to structures analogous to this compound. acs.org

Aryl Halide/PseudohalideAmineCatalyst / LigandBaseSolventConditionsYield (%)
Heteroaryl ChloridesCyclopropylamineAir-stable Ni Pre-catalystNaOt-BuDioxane25 °CHigh
Aryl HalidesEnamidesNi-MH / LigandN/AN/AMildN/A
StyrenesAldiminesNi(COD)₂ / Spiro PhosphinePhOHHexaneMildHigh

This table presents representative data for nickel-catalyzed C-N bond forming reactions. Data compiled from sources discussing various applications. researchgate.neteurekalert.orgacs.org

Metal-Free Synthetic Routes for N-Aryl-Substituted Azacycles

While transition-metal catalysis is dominant, concerns about metal toxicity and cost have driven the development of metal-free C-N bond-forming reactions. researchgate.net These methods provide alternative pathways for the synthesis of N-aryl cyclic amines.

One prominent strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, as the aryl source. researchgate.netmdpi.com These reagents can arylate both primary and secondary amines, including cyclic ones, under mild, metal-free conditions. The reactions are often promoted by a simple base and can proceed efficiently without the need for excess reagents. researchgate.net

Another approach relies on the generation of highly reactive aryne intermediates from aryl halides using a strong base like potassium hydroxide in DMSO. scilit.com The aryne can then be trapped by a nucleophilic amine to form the N-arylated product. This method is effective for a range of nucleophiles, including amines and nitrogen-containing heterocycles. scilit.com Photoredox catalysis has also been utilized for the metal-free intramolecular cyclization of N-aryl acrylamides, showcasing another modern avenue for C-N bond formation. mdpi.com These transition-metal-free protocols represent a growing and important area of research for the sustainable synthesis of valuable amine compounds. mdpi.comnih.gov

Arylating AgentAmine/HeterocycleReagents / ConditionsMechanismYield (%)
Diaryliodonium SaltsPrimary/Secondary AminesBase (e.g., Na₂CO₃), mild temp.Nucleophilic ArylationGood-Excellent
Triarylsulfonium TriflatesAliphatic/Aromatic Aminest-BuOK or KOH, 80 °CAryne IntermediateGood-High
HaloarenesN-HeterocyclesKOH (excess), DMSOAryne IntermediateN/A
N-Aryl Acrylamides(Intramolecular)Photoredox Catalyst, LightRadical CyclizationModest-Good

This table presents representative data for metal-free N-arylation reactions. Data compiled from sources discussing various methodologies. researchgate.netscilit.commdpi.comnih.gov

Synergistic Acid-Catalyzed Approaches

The combination of Lewis and Brønsted acids can create a powerful catalytic system for various organic transformations, including N-alkylation reactions. This synergistic catalysis often enhances the reactivity of both the nucleophile and the electrophile. In the context of synthesizing N-alkylated anilines, a Lewis acid can activate an alcohol towards nucleophilic attack by the aniline (B41778), while a Brønsted acid can protonate the leaving group, facilitating its departure.

Research has shown that dual Brønsted/Lewis acid catalysis, for instance using a combination of a protic acid and an iron catalyst, can promote the alkylation of electron-rich arenes with tertiary alcohols. dntb.gov.uaescholarship.org The Lewis acid is thought to enhance the acidity of the Brønsted acid, leading to a more effective catalytic cycle. escholarship.orgnih.gov While this has been explored for C-alkylation, the principles can be extended to N-alkylation. For the synthesis of N-cyclopentyl aniline derivatives, a potential pathway involves the reaction of an aniline with a cyclopentanol in the presence of a synergistic acid system. The specific application of this synergistic approach to the N-alkylation of anilines with secondary alcohols like cyclopentanol is an area of ongoing research interest. Mechanistic studies on similar N-alkylation reactions have highlighted the complexity of the catalytic cycle, which can involve the formation of imine intermediates when primary alcohols are used. acs.org

Table 1: Examples of Synergistic Acid-Catalyzed Alkylation

No specific data for the direct N-alkylation of 3-methoxyaniline with 3-methylcyclopentanol using synergistic acid catalysis was found in the provided search results. The table below is a conceptual representation based on the principles of synergistic catalysis in related alkylation reactions.

Amine SubstrateAlcohol SubstrateCatalyst System (Conceptual)Solvent (Conceptual)Yield (Conceptual)
3-Methoxyaniline3-MethylcyclopentanolFe(OTf)₃ / TfOHDichloromethaneModerate to High
AnilineCyclopentanolSc(OTf)₃ / HClTolueneModerate to High
POCl₃-Mediated Cyclization Strategies

Phosphorus oxychloride (POCl₃) is a versatile reagent in organic synthesis, most notably employed in the Vilsmeier-Haack reaction for the formylation of activated aromatic rings and as a dehydrating agent to promote cyclization reactions, such as the Bischler-Napieralski synthesis of isoquinolines. While its primary role involves the activation of amides and subsequent intramolecular electrophilic substitution, its application in intermolecular N-alkylation is less common.

A direct POCl₃-mediated reaction between an aniline and an alcohol to form a secondary amine is not a standard transformation. POCl₃ typically reacts with amides to form Vilsmeier reagents or with alcohols to form dichlorophosphates. However, it is conceivable that under specific conditions, POCl₃ could activate an alcohol to facilitate a nucleophilic attack by an aniline. More commonly, POCl₃ is used in reactions that result in the formation of heterocyclic systems. For example, it has been used in a one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. nih.gov A direct amination reaction of heterocyclic amides and ureas with N-substituted anilines mediated by POCl₃ has also been described, showcasing its ability to facilitate C-N bond formation under acidic, metal-free conditions with excellent yields. nih.gov

TiCl₄/DBU-Mediated Transformations

Titanium tetrachloride (TiCl₄) is a strong Lewis acid that is widely used in organic synthesis to activate carbonyls, alcohols, and other functional groups towards nucleophilic attack. It is often used in conjunction with a base to modulate its reactivity and to scavenge the HCl produced during the reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base frequently employed for this purpose.

The TiCl₄-tertiary amine reagent system is known to be effective in a variety of carbon-carbon bond-forming reactions. arkat-usa.org While the direct N-alkylation of anilines with alcohols using a TiCl₄/DBU system is not extensively documented, TiCl₄ has been shown to promote Baylis-Hillman reactions in the presence of amine bases. nih.govbohrium.com In these reactions, TiCl₄ acts as a Lewis acid to activate an aldehyde, and the amine acts as a Lewis base catalyst. The relative amounts of the Lewis acid and the base are crucial for the reaction's success. nih.govbohrium.com It is plausible that a similar activation of a cyclopentanol by TiCl₄ could facilitate nucleophilic attack by 3-methoxyaniline, with DBU serving as the acid scavenger. Further research would be needed to optimize such a transformation.

Reductive Amination and Cross-Coupling Strategies

Reductive Amination of Carbonyl Compounds with Arylamines

Reductive amination is a highly efficient and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the problems of over-alkylation often encountered in direct alkylation of amines with alkyl halides. libretexts.org

The synthesis of this compound can be readily achieved through the reductive amination of 3-methylcyclopentanone (B121447) with 3-methoxyaniline. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. The choice of reducing agent can be critical for the success of the reaction, especially when dealing with sensitive functional groups. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is also a viable method. organic-chemistry.org The kinetics of the reductive amination of cyclopentanone have been studied, revealing the formation of an N-cyclopentyliminocyclopentane intermediate. researchgate.net

Table 2: Reductive Amination of Cycloalkanones with Anilines

Carbonyl SubstrateAmine SubstrateReducing Agent/CatalystSolventYieldReference
CyclohexanoneAnilineRh/Pt bimetallic nanoparticles, H₂-High organic-chemistry.org
CyclohexanoneAmmoniaRh-Ni/SiO₂, H₂/NH₃Cyclohexane96.4% mdpi.com
AldehydesAnilines[RuCl₂(p-cymene)]₂ / Ph₂SiH₂-Good organic-chemistry.org
KetonesVarious aminesPd/C, TriethylsilaneWater (in nanomicelles)High organic-chemistry.org
Reductive Cross-Coupling of Nitroarenes

A modern and powerful alternative for the formation of C-N bonds is the reductive cross-coupling of nitroarenes with various coupling partners. This approach is particularly attractive as it utilizes readily available nitroaromatics as precursors to the aniline moiety, bypassing the need for a separate reduction step.

One notable development is the organophosphorus-catalyzed intermolecular reductive C-N cross-coupling of nitroarenes with boronic acids. nih.govmit.edumit.eduacs.org This transition-metal-free method employs a small-ring organophosphorus catalyst and a hydrosilane reductant to drive the coupling reaction. nih.govmit.edumit.eduacs.org This strategy has been successfully applied to the formation of both C(sp²)-N and C(sp³)-N bonds, making it suitable for the synthesis of this compound from 3-methoxynitrobenzene and a suitable 3-methylcyclopentylboronic acid derivative. nih.govmit.edumit.edu The reaction demonstrates good functional group tolerance and can be stereospecific for C(sp³)-N bond formation. nih.govmit.edu

Table 3: Organophosphorus-Catalyzed Reductive C-N Coupling of Nitroarenes with Alkylboronic Acids

NitroareneBoronic AcidCatalystReductantSolventYieldReference
NitrobenzeneMethylboronic acid1,2,2,3,4,4-Hexamethylphosphetane oxidePhenylsilanem-Xylene55% mit.edu
Nitrobenzenen-Octylboronic acid1,2,2,3,4,4-Hexamethylphosphetane oxidePhenylsilanem-Xylene47% mit.edu
NitrobenzeneCyclohexylboronic acid1,2,2,3,4,4-Hexamethylphosphetane oxidePhenylsilanem-Xylene51% mit.edu
NitrobenzeneCyclopropylboronic acid1,2,2,3,4,4-Hexamethylphosphetane oxidePhenylsilanem-Xylene61% mit.edu

Synthesis of Methoxy-Substituted Aniline Moieties

The 3-methoxyaniline core is a crucial building block for the target compound. Several synthetic routes are available for its preparation, typically starting from readily available aromatic precursors.

One common method involves the reduction of 3-nitroanisole. guidechem.com The nitro group can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium or platinum catalyst, or metal-acid combinations like tin and hydrochloric acid.

Another route starts from 3-aminophenol. The amino group is first protected, for example, by acetylation, to prevent it from reacting in the subsequent step. The phenolic hydroxyl group is then methylated using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions. Finally, the protecting group on the nitrogen is removed by hydrolysis to yield 3-methoxyaniline. guidechem.comnih.gov

A third approach begins with 3-nitrophenol. The phenolic group is first methylated to give 3-nitroanisole, which is then reduced as described above to afford the final product. nih.gov Additionally, syntheses starting from benzene (B151609) through a series of steps including nitration, halogenation, nucleophilic substitution with methoxide, and final reduction of the nitro group are also established procedures. study.com

Approaches to Meta-Substituted Aniline Derivatives

To circumvent the inherent regioselectivity challenges, novel strategies have been developed that re-engineer the reactivity of the aniline core. These methods often involve generating reactive intermediates that favor functionalization at the desired meta position.

A powerful strategy for accessing meta-substituted anilines involves a copper-catalyzed cascade reaction starting from N-methoxyanilines. acs.org This process is initiated by a cationic copper catalyst, often supported by an N-heterocyclic carbene (NHC) ligand, which promotes a acs.orgbeilstein-journals.org-rearrangement of the methoxy (B1213986) group from the nitrogen atom to a prochiral ortho position on the aniline ring. acs.orgrsc.org This rearrangement step is crucial as it generates a highly reactive ortho-quinol imine intermediate. acs.orgrsc.orgrsc.org The subsequent reaction of this intermediate dictates the final substitution pattern.

The ortho-quinol imine generated in situ during the copper-catalyzed rearrangement serves as an excellent Michael acceptor. acs.org The key to achieving meta-substitution lies in the conjugate addition of a nucleophile to this intermediate. The nucleophilic attack occurs at the carbon atom meta to the amino group, which, upon rearomatization, yields the thermodynamically stable meta-functionalized aniline derivative. This cascade process of rearrangement followed by Michael addition is highly efficient and allows for the introduction of a diverse range of substituents. acs.org A variety of carbon nucleophiles have been shown to be effective in this reaction, thereby providing access to a wide array of multiply substituted anilines under mild conditions. acs.org

Catalyst SystemSubstrateNucleophile ExamplesOutcomeReference
Cationic Copper/NHC LigandN-Methoxyanilines1,3,5-Trimethoxybenzene, N-Methylindole, Dimethyl MalonateSynthesis of meta-substituted anilines via a rearrangement-Michael addition cascade. acs.org
Cationic Copper/Chiral NHC LigandN-Methoxy-2,6-dimethylanilinesMaleimides (in cascade Diels-Alder)Asymmetric acs.orgbeilstein-journals.org-methoxy rearrangement to yield chiral ortho-quinol imines. rsc.orgrsc.org

Gold-Catalyzed Multi-Component Reactions for Substituted Anilines

Gold catalysts have emerged as uniquely effective tools for activating carbon-carbon multiple bonds, enabling a host of complex transformations. beilstein-journals.org Multi-component reactions (MCRs), which combine three or more starting materials in a single, atom-economical step, are particularly well-suited for gold catalysis. acs.org While direct synthesis of simple anilines via MCRs is less common, these reactions provide powerful routes to highly substituted anilines and related nitrogen-containing heterocycles that serve as aniline surrogates. mdpi.com

For instance, gold-catalyzed A³ coupling reactions, involving an aldehyde, an alkyne, and an amine, generate propargylamine intermediates that can undergo subsequent intramolecular cyclization and aromatization sequences to build complex aniline-derived structures. beilstein-journals.org Furthermore, gold nanoparticles supported on metal oxides like TiO₂ or Fe₂O₃ have proven to be highly chemoselective catalysts for the hydrogenation of functionalized nitroarenes to the corresponding anilines, tolerating other reducible groups such as double bonds, carbonyls, and nitriles. nih.gov

Gold CatalystReaction TypeReactantsProduct ClassReference
Au(III) salts (e.g., AuCl₃)Multicomponent Coupling/CycloisomerizationHeteroaryl aldehydes, amines, alkynesSubstituted Aminoindolizines acs.org
Au Nanoparticles (on TiO₂, Fe₂O₃)Chemoselective HydrogenationSubstituted Nitroarenes, H₂Substituted Anilines nih.gov
AuBr₃A³ CouplingIndolecarboxaldehydes, alkynes, secondary aminesPropargylamine-substituted indoles beilstein-journals.org

Molybdenum-Catalyzed Intermolecular Reactions for Substituted Anilines

Molybdenum-based catalysts offer a distinct and efficient approach for the construction of polysubstituted anilines. bohrium.comresearchgate.net An unprecedented methodology utilizes a simple molybdenum(VI) catalyst to prepare 2,4-di- and 2,4,6-trisubstituted anilines from readily accessible ynones and allylic amines. bohrium.comresearchgate.net This method is notable for its operational simplicity and its ability to generate a diverse range of valuable aniline products in good to excellent yields. bohrium.com

The proposed reaction mechanism involves a sophisticated cascade of events, beginning with an aza-Michael addition. bohrium.comresearchgate.net This is followed by a sequence of a acs.orgrsc.org-proton shift, cyclization, dehydration, 6π-electrocyclization, and a final aromatization step to furnish the substituted aniline. bohrium.comresearchgate.net This modular strategy provides a robust pathway to anilines that might be challenging to access through other synthetic routes. bohrium.com

Dearomatization/Rearomatization Approaches to Anilines

A non-canonical and increasingly popular strategy for synthesizing anilines involves a dearomatization/rearomatization sequence. nih.gov This approach temporarily sacrifices the aromaticity of a precursor to enable transformations that are not possible on the aromatic ring itself, followed by a rearomatization step to yield the final product. acs.org This method effectively bypasses the conventional regioselectivity rules of aromatic substitution. repec.orgnih.gov

One prominent example is the synthesis of anilines from substituted cyclohexanones. repec.orgnih.gov The condensation of an amine with a cyclohexanone derivative forms an enamine or imine, which establishes the C-N bond with complete regiocontrol. nih.gov A subsequent dehydrogenative aromatization, often achieved through photochemical or transition-metal-catalyzed methods, converts the cyclohexene ring into the corresponding aniline. nih.govrepec.orgnih.gov This strategy has been successfully applied to the late-stage functionalization of complex molecules and the preparation of commercial medicines. nih.gov Another variation involves the conversion of phenols to anilines using ammonia, a process that also proceeds through a dearomatization/rearomatization pathway. nih.gov

Chiral Synthesis of the Cyclopentyl Moiety

Common approaches often begin with a prochiral precursor, such as 3-methylcyclopentenone or 3-methylcyclopentanone. Asymmetric hydrogenation of the double bond in 3-methylcyclopentenone using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can directly establish the desired stereocenter. Alternatively, the ketone group of 3-methylcyclopentanone can be asymmetrically reduced to a chiral alcohol, which can then be further manipulated. Another powerful technique is the use of chiral auxiliaries, which are temporarily attached to the cyclopentane ring or a precursor, direct a stereoselective transformation, and are subsequently removed. Enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture (e.g., a racemic 3-methylcyclopentylamine or a precursor alcohol), are also a viable method for obtaining enantiopure material. The resulting chiral amine or a suitable precursor can then be coupled with the 3-methoxyaniline core, typically via reductive amination with 3-methoxy-aniline and 3-methylcyclopentanone, to form the final product.

Enantioselective Synthesis of Chiral Amines

The production of enantiomerically pure amines is a cornerstone of pharmaceutical and fine chemical synthesis. For the 3-methylcyclopentyl portion of the target molecule, several advanced methodologies are applicable.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. The synthesis of the chiral cyclopentyl core can be effectively achieved through the AH of a prochiral precursor, such as a substituted cyclopentenone. Research in this area has demonstrated high efficiency and stereoselectivity using iridium-based catalysts. For instance, the asymmetric hydrogenation of 2-substituted-1-cyclopentylidenemethyl aryl ketones yields chiral 2-substituted cyclopentyl aryl ketones with excellent results.

Substrate (Aryl Group)Catalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
PhenylIr-catalyst9914:198 nih.gov
4-MethoxyphenylIr-catalyst95>20:199 nih.gov
2-NaphthylIr-catalyst9919:197 nih.gov
2-ThienylIr-catalyst98>20:197 nih.gov
3-Methylthiophen-2-ylIr-catalyst98>20:198 nih.gov

This table showcases the efficacy of Iridium-catalyzed asymmetric hydrogenation on cyclopentenone analogues, a key step for synthesizing the chiral amine moiety.

These hydrogenated ketone products can then be converted to the corresponding chiral amine, 3-methylcyclopentylamine, through subsequent reductive amination or other functional group transformations.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for chiral amine synthesis. Enzymes, particularly transaminases (TAs), are well-suited for the asymmetric amination of ketones. The synthesis of chiral cyclic amines like 3-methylcyclopentylamine can be envisioned through the bio-amination of 3-methylcyclopentanone.

Research on analogous cyclic ketones has demonstrated the feasibility of this approach. For example, variants of the ω-transaminase from Vibrio fluvialis have been successfully used to convert 3-methylcyclohexan-1-one into the corresponding chiral amines. Protein engineering plays a crucial role in tailoring these enzymes for specific substrates and desired stereochemical outcomes. By mutating key amino acid residues in the active site, the substrate scope can be expanded to accept bulkier molecules, and the stereopreference can even be inverted. nih.gov

Key mutations in the small pocket of the V. fluvialis transaminase active site, such as L56V and L56I, have been shown to significantly alter diastereoselectivity, providing access to different stereoisomers of 3-methylcyclohexylamine. nih.gov This highlights the potential of creating bespoke biocatalysts for the efficient production of enantiopure 3-methylcyclopentylamine.

Enzymatic cascades, where multiple biocatalytic reactions are performed in a single pot, represent a highly efficient strategy for synthesizing complex molecules from simple precursors. These cascades minimize intermediate purification steps, reduce waste, and can overcome thermodynamic limitations.

For the synthesis of chiral cyclic amines, a cascade involving an enoate reductase (ERED) and an ω-transaminase (ω-TA) has been successfully employed for producing 3-methyl-cyclohexylamines with two stereocenters. nih.gov

Step 1 (Ene-Reduction): An ERED reduces the double bond of an α,β-unsaturated cyclic ketone precursor, establishing the first stereocenter.

Step 2 (Transamination): An engineered ω-TA then performs a stereoselective amination of the resulting saturated ketone, establishing the second stereocenter.

This one-pot diastereoselective reduction/transamination sequence has achieved high diastereomeric excess (up to 89% de), demonstrating the power of enzymatic cascades in constructing complex chiral molecules. nih.gov Such a strategy could be directly adapted for the synthesis of specific diastereomers of 3-methylcyclopentylamine from 3-methyl-2-cyclopenten-1-one.

Derivatization and Functionalization of the this compound Scaffold

The aromatic ring of this compound is electron-rich and can be readily functionalized through various reactions, allowing for the synthesis of a diverse library of analogues.

Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound scaffold is governed by the directing effects of its two powerful activating groups: the secondary amine (-NHR) and the methoxy (-OCH₃) group. Both are ortho, para-directors.

-NHR Group: Strongly activating, directs to positions 2, 4, and 6.

-OCH₃ Group: Strongly activating, directs to positions 2 and 4.

The synergistic effect of these groups strongly activates the ring towards electrophilic attack, particularly at positions 2, 4, and 6, which are ortho or para to at least one of these groups. Position 4 is doubly activated, being ortho to the methoxy group and para to the amine group.

ReactionReagentExpected Major Product(s)Rationale
BrominationN-Bromosuccinimide (NBS)4-Bromo-3-methoxy-N-(3-methylcyclopentyl)anilineThe positions ortho and para to the strongly activating amino group are highly favored. Position 4 is para to the amine and ortho to the methoxy group, making it highly susceptible to substitution. lookchem.comresearchgate.net
NitrationHNO₃ / H₂SO₄Mixture including 4-nitro and 6-nitro isomers. Potential for m-nitro product.Under strong acidic conditions, the amine group can be protonated to form an anilinium ion (-NH₂R⁺), which is a deactivating meta-director. This can lead to the formation of some meta-substituted product alongside the expected ortho/para products. google.comtestbook.combrainly.com

This table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions on the target scaffold, based on substituent directing effects.

Acylation Reactions to Form Amides

The secondary amine in this compound can readily undergo acylation with acylating agents like acetyl chloride or acetic anhydride to form the corresponding amide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct and drive the reaction to completion.

The general reaction proceeds as follows: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the stable amide product. This transformation is useful for modifying the electronic properties of the nitrogen substituent or for use as a protecting group in multi-step syntheses. nih.gov

N-Alkylation Strategies for Amine Modification

The introduction of the 3-methylcyclopentyl group onto the nitrogen atom of 3-methoxyaniline is most effectively achieved through reductive amination. This method is generally preferred over direct alkylation with an alkyl halide, as it avoids common issues such as overalkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

Reductive amination is a one-pot process where a carbonyl compound (in this case, 3-methylcyclopentanone) reacts with a primary amine (3-methoxyaniline) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired secondary amine. The success of this one-pot procedure relies on the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl compound.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose. organic-chemistry.orgorganic-chemistry.org Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it ideal for reducing the iminium ion much faster than the ketone. organic-chemistry.orgreddit.com The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and may be catalyzed by a small amount of acetic acid, especially when using less reactive ketones. organic-chemistry.org The acid facilitates the formation of the iminium ion, which is the species that is readily reduced. organic-chemistry.org

The general reaction scheme is as follows:

Imine Formation: 3-methoxyaniline reacts with 3-methylcyclopentanone in the presence of an acid catalyst to form a transient iminium ion, with the elimination of water.

Reduction: Sodium triacetoxyborohydride selectively reduces the C=N double bond of the iminium ion to yield the final product, this compound.

This protocol is highly functional group tolerant, allowing for the presence of ethers, esters, and other common functionalities without being reduced. organic-chemistry.org

Amine SubstrateCarbonyl SubstrateReducing AgentSolventYield (%)Reference
AnilineCyclohexanonePyridine-boraneMethanol71
BenzylamineCyclohexanonePyridine-boraneMethanol96
Methyl AnthranilateCyclopentanoneBH₃·THF/TMSClDMF96 thieme-connect.com
AnilineAcetophenoneB(C₆F₅)₃ / Me₂PhSiHo-DCB>95 bris.ac.uk
CycloheptylamineCycloheptanoneNaBH(OAc)₃Dichloroethane96 harvard.edu

Transformation via Diazonium Salts (Sandmeyer Reaction)

The Sandmeyer reaction provides a versatile method for introducing a wide range of substituents onto an aromatic ring, thereby enabling the synthesis of various analogues of the target compound. wikipedia.orgbyjus.com This transformation does not form the N-alkyl bond but instead modifies the aromatic core by replacing an amino group with another functional group (e.g., a halogen, cyano, or hydroxyl group). The process involves two main steps: diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com

Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). nih.govbyjus.com This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). masterorganicchemistry.com

Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) where the anion of the salt acts as the nucleophile, displacing the N₂ group. wikipedia.org

For instance, to synthesize a bromo-analogue of a precursor to the target compound, one could start with a molecule like 3,5-dimethoxyaniline. Through diazotization followed by treatment with a bromide source, a bromo-dimethoxybenzene derivative can be formed. nih.gov This highlights the power of the Sandmeyer reaction to create substitution patterns that might be difficult to achieve through direct electrophilic aromatic substitution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

This methodology is crucial for creating a library of analogues for structure-activity relationship studies. By starting with different di-substituted anilines, a variety of functional groups can be introduced at specific positions on the aromatic ring before the final N-alkylation step described previously.

Starting AmineReagentsNucleophile SourceProduct Functional GroupReference
Aromatic Amine (General)1. NaNO₂, HCl (0-5°C) 2. CuClCl⁻-Cl (Chloro) wikipedia.orgmasterorganicchemistry.com
Aromatic Amine (General)1. NaNO₂, H₂SO₄ (0-5°C) 2. CuBrBr⁻-Br (Bromo) masterorganicchemistry.comnih.gov
Aromatic Amine (General)1. NaNO₂, HCl (0-5°C) 2. CuCNCN⁻-CN (Cyano) wikipedia.orgbyjus.com
Aromatic Amine (General)1. NaNO₂, H₂SO₄ (0-5°C) 2. Cu₂O, Cu(NO₃)₂H₂O-OH (Hydroxyl) wikipedia.org
3,5-Dimethoxyaniline1. NaNO₂, H₂SO₄ 2. KII⁻-I (Iodo) nih.gov

Advanced Spectroscopic Characterization Techniques for 3 Methoxy N 3 Methylcyclopentyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. A complete analysis would involve a suite of one-dimensional (¹H and ¹³C) and two-dimensional experiments.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The proton NMR spectrum of 3-methoxy-N-(3-methylcyclopentyl)aniline would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the N-H proton, and the protons of the 3-methylcyclopentyl substituent. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing aniline (B41778) nitrogen.

The aromatic region would likely display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton ortho to the methoxy group and meta to the amino group would be the most shielded. The proton para to the methoxy group would also be shielded, while the proton ortho to the amino group and meta to the methoxy group would be slightly less shielded. The proton situated between the two substituents would be the most deshielded in the aromatic region.

The methoxy group would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The N-H proton would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The protons on the cyclopentyl ring and the methyl group would exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

Predicted ¹H NMR Data Table for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic H (ortho to NH) 6.2 - 6.4 d ~8
Aromatic H (para to NH) 7.0 - 7.2 t ~8
Aromatic H (ortho to OCH₃) 6.2 - 6.4 d ~8
Aromatic H (between NH & OCH₃) 6.1 - 6.3 t ~2
N-H 3.5 - 4.5 br s -
O-CH₃ 3.7 - 3.9 s -
CH-N (cyclopentyl) 3.6 - 3.9 m -
CH-CH₃ (cyclopentyl) 1.9 - 2.2 m -
Cyclopentyl CH₂ 1.2 - 1.9 m -

¹³C NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The aromatic region would show six distinct signals for the benzene ring carbons. The carbon attached to the nitrogen (ipso-C) would be significantly deshielded, as would the carbon attached to the methoxy group. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the two substituents.

The methoxy carbon would appear as a sharp signal around 55 ppm. The carbons of the 3-methylcyclopentyl group would appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen (CH-N) would be the most deshielded of the aliphatic carbons.

Predicted ¹³C NMR Data Table for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-N (aromatic) 148 - 152
C-OCH₃ (aromatic) 159 - 162
Aromatic CH 98 - 130
O-CH₃ 54 - 56
CH-N (cyclopentyl) 55 - 60
CH-CH₃ (cyclopentyl) 35 - 40
Cyclopentyl CH₂ 20 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent aromatic protons and within the spin systems of the 3-methylcyclopentyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the calculation of the elemental composition, which can confirm the molecular formula of C₁₃H₁₉NO. The predicted exact mass of the molecular ion [M]⁺ would be approximately 205.1467 g/mol .

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation by collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the structure of the molecule.

For this compound, the fragmentation would likely be initiated by the ionization of the nitrogen atom. Key fragmentation pathways would be expected to include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen on the cyclopentyl ring. This could lead to the loss of a methyl radical or an ethyl radical from the cyclopentyl ring, depending on the initial bond scission.

Loss of the N-substituent: Cleavage of the N-cyclopentyl bond, leading to a fragment corresponding to the 3-methoxyaniline radical cation (m/z 123) and a neutral 3-methylcyclopentyl radical.

Fragmentation of the cyclopentyl ring: This could occur through various ring-opening and rearrangement pathways.

Loss of a methyl radical from the methoxy group: This would result in an [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: This would result in an [M-30]⁺ ion.

Predicted Major Fragments in the Mass Spectrum of this compound

Predicted m/z Possible Fragment Ion
205 [M]⁺
190 [M - CH₃]⁺
123 [H₂N-C₆H₄-OCH₃]⁺
108 [C₆H₄-OCH₃]⁺

This predicted spectroscopic analysis provides a comprehensive framework for the characterization of this compound. Experimental verification of these predictions would be necessary for the definitive structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. For this compound, the key functional groups are the secondary amine (N-H), the aromatic ring (C=C and C-H), the ether linkage (C-O), and the aliphatic cyclopentyl group (C-H).

The spectrum of a secondary amine is characterized by a single, relatively weak N-H stretching absorption in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.comwikieducator.org The aromatic nature of the molecule is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The methoxy group (-OCH₃) will exhibit a characteristic C-O stretching band, typically strong, in the range of 1275-1200 cm⁻¹ (asymmetric) and near 1075-1020 cm⁻¹ (symmetric). The aliphatic 3-methylcyclopentyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3350 - 3310Weak to Medium
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2960 - 2850Strong
Aromatic C=CRing Stretch1600 - 1450Medium to Strong
Aromatic C-NStretch1335 - 1250Strong
Aromatic C-O (Ether)Asymmetric Stretch1275 - 1200Strong
Aromatic C-O (Ether)Symmetric Stretch1075 - 1020Strong
Secondary Amine (N-H)Wag910 - 665Broad, Strong

Advanced Chromatographic Coupling Techniques

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, a typical GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). Due to the polarity of the amine group, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often feasible. mdpi.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound. The fragmentation pattern will be dominated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic pathway for amines. youtube.com This would lead to the loss of a methylcyclopentyl radical or a portion thereof, resulting in a stable, resonance-stabilized ion. Other significant fragments would arise from the cleavage of the methoxy group or rearrangements of the aromatic ring.

Table 2: Predicted GC-MS Method Parameters and Expected Fragments for this compound

ParameterDescription
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Inlet Temperature 250 - 280 °C
Oven Program Initial temp 100 °C, ramp to 300 °C at 10-20 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Expected Molecular Ion (M⁺·) m/z corresponding to C₁₃H₁₉NO
Major Predicted Fragments Fragments resulting from alpha-cleavage at the N-cyclopentyl bond; loss of CH₃ from the methoxy group; fragments of the methoxy-aniline core.

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. thermofisher.com For aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. libretexts.org

In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The retention of the analyte is controlled by adjusting the composition of the mobile phase. Given the basic nature of the amine, adding a buffer (e.g., phosphate) or an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to control the ionization state of the analyte and ensure sharp, symmetrical peaks. thaiscience.info

Detection can be achieved using a variety of detectors. A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is highly effective, as the aromatic ring provides strong chromophores for UV absorbance. For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 3: Typical HPLC Method Parameters for this compound

ParameterDescription
Column Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (or Methanol and Water) with 0.1% Formic Acid or a suitable buffer. libretexts.org
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detector Diode Array Detector (DAD) or UV-Vis (monitoring at ~240 nm and 280 nm)
Alternative Detector Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive mode

Capillary electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. libretexts.org When coupled with mass spectrometry (CE-MS), it becomes a highly efficient and sensitive technique for analyzing small quantities of charged or chargeable species. nih.gov It offers a different separation mechanism compared to chromatography, making it a powerful complementary technique.

For the analysis of this compound, the secondary amine group can be protonated in an acidic buffer, making the molecule positively charged and suitable for analysis by capillary zone electrophoresis (CZE). A background electrolyte (BGE) consisting of a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a pH below the pKa of the amine is typically used to ensure compatibility with MS detection. nih.gov The separation is based on the charge-to-size ratio of the protonated analyte. The high resolving power of CE allows for the separation of closely related impurities. The mass spectrometer, typically using an electrospray ionization (ESI) source, provides sensitive detection and mass confirmation of the separated analyte.

Table 4: Potential CE-MS Method Parameters for this compound

ParameterDescription
Capillary Fused-silica, typically 50-75 µm internal diameter, 50-100 cm length
Background Electrolyte (BGE) 20-100 mM Ammonium Acetate or Ammonium Formate in Water/Methanol, pH 3-5
Separation Voltage 20 - 30 kV (Positive Polarity)
Injection Mode Hydrodynamic (pressure) injection
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Sheath Liquid Isopropanol/Water/Formic Acid mixture to aid ionization
Mass Analyzer Time-of-Flight (TOF) or Quadrupole

Reaction Mechanisms and Kinetics in the Chemistry of 3 Methoxy N 3 Methylcyclopentyl Aniline

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Anilines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for anilines, typically proceeding through an addition-elimination mechanism. wikipedia.orgpressbooks.pub This process involves the attack of the nucleophilic amine on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. osti.gov The subsequent departure of a leaving group restores the aromaticity of the ring. For 3-methoxy-N-(3-methylcyclopentyl)aniline to act as the nucleophile, it would react with an activated aryl halide or a similar substrate bearing strong electron-withdrawing groups. pressbooks.pub

SNAr reactions involving primary and secondary amines, including substituted anilines, are often subject to base catalysis. acs.org A second molecule of the amine nucleophile, or another added base, can facilitate the reaction by abstracting a proton from the zwitterionic Meisenheimer intermediate. unilag.edu.ngresearchgate.net This deprotonation step can be rate-limiting. rsc.org

The catalyzed pathway is proposed to proceed through a concerted mechanism involving a cyclic transition state rather than a stepwise process with a discrete anionic intermediate. researchgate.net This transition state involves the base assisting in the removal of the proton from the nitrogen atom as the leaving group departs. Kinetic studies on similar systems have shown that the catalytic effect tends to decrease as the basicity of the amine increases or as the leaving group becomes more electron-withdrawing. researchgate.net Reactions that are subject to general base catalysis often exhibit a curved upward plot when the pseudo-first-order rate constant is plotted against the amine concentration. researchgate.net

The rate of SNAr reactions is highly sensitive to the electronic and steric nature of substituents on the aniline (B41778) nucleophile. unilag.edu.ngrsc.org

Steric Effects: The N-(3-methylcyclopentyl) group is a bulky secondary alkyl substituent. Steric hindrance plays a crucial role in the reactivity of N-substituted anilines. rsc.org Increased steric bulk at the nitrogen center can significantly reduce the reaction rate by impeding the formation of the sterically demanding transition state and the subsequent Meisenheimer intermediate. rsc.org Studies comparing the reactivity of aniline with N-methylaniline have shown that the N-alkyl group can lower the rate constant by several orders of magnitude due to this steric hindrance. rsc.org Therefore, the bulky 3-methylcyclopentyl group on this compound is expected to cause a considerable reduction in its reactivity in SNAr reactions compared to less hindered anilines.

Substituent on AnilineExpected Electronic Effect on RateExpected Steric Effect on RateOverall Impact on SNAr Reactivity
3-MethoxyIncrease (enhances nucleophilicity)MinimalGenerally rate-enhancing
N-(3-methylcyclopentyl)Slightly increases basicityDecrease (significant steric hindrance)Strongly rate-decreasing

Radical Reaction Mechanisms

Aniline derivatives can participate in a variety of radical reactions, often involving the formation of nitrogen-centered radicals or radical addition to the aromatic ring. These transformations are powerful tools for constructing complex molecules. beilstein-journals.org

Intramolecular radical addition to an aniline ring is a key step in the synthesis of various nitrogen-containing heterocycles, such as indolines. beilstein-journals.org In a hypothetical scenario where an alkyl radical is generated on a side chain attached to the this compound molecule, this radical could add to the aniline ring. Computational studies using DFT calculations have shown that such cyclization reactions are feasible. beilstein-journals.org The success of this C-C bond-forming step depends on the nature of the radical and the substituents on the aniline ring. The electron-donating methoxy (B1213986) group would make the aromatic ring of this compound more nucleophilic, favoring addition by an electrophilic radical. beilstein-journals.org

Amidyl radicals, which can be generated from amide derivatives of anilines, are potent intermediates for initiating complex reaction cascades. acs.orgnih.gov These highly reactive species can undergo cyclization with tethered alkenes or alkynes, leading to the formation of new C-N and C-C bonds. acs.orgrsc.org A typical cascade might involve the initial generation of the amidyl radical, followed by an intramolecular cyclization to form a carbon-centered radical. This new radical can then participate in subsequent bond-forming events. researchgate.netacs.org Such processes enable the rapid construction of highly functionalized, polycyclic molecular scaffolds from relatively simple precursors. acs.orgnih.gov

Polar effects are critically important in determining the rates of radical addition to aromatic rings. beilstein-journals.orgpsu.edu In the case of radical additions to aniline derivatives, a "reversed" polar effect is observed compared to reactions like the Minisci reaction. beilstein-journals.org The highest reaction rates are achieved with a combination of an electrophilic radical and a nucleophilic arene. beilstein-journals.org

The methoxy group on this compound makes the aromatic ring electron-rich and therefore more nucleophilic. This property would enhance the rate of addition of an electrophilic radical. Conversely, electron-withdrawing substituents on the aniline ring strongly retard the addition of electrophilic radicals. beilstein-journals.org The substitution at the nitrogen atom is also crucial; N-phenyl groups generally lead to faster addition rates than N-methyl groups, suggesting that the N-(3-methylcyclopentyl) group would influence the kinetics. beilstein-journals.org

Influence of Aromatic Substituents on Computed Relative Rate Constants (k) for Intramolecular Radical Addition to Substituted Anilines (Data adapted from computational studies on analogous systems beilstein-journals.org)
Substituent on Aniline RingElectronic NatureEffect on Arene NucleophilicityPredicted Impact on Rate of Electrophilic Radical Addition
-OCH3 (Methoxy)Electron-DonatingIncreaseAccelerates reaction
-H (Unsubstituted)NeutralBaselineBaseline
-F (Fluoro)Electron-Withdrawing (Inductive)DecreaseSlightly retards reaction
-CF3 (Trifluoromethyl)Strongly Electron-WithdrawingStrongly DecreaseStrongly retards reaction

Mechanistic Insights into Catalytic Transformations

The catalytic transformations involving this compound are diverse, employing various transition metals to facilitate complex molecular rearrangements and constructions. Mechanistic studies, often on analogous aniline derivatives, provide a foundational understanding of the reaction pathways, intermediates, and transition states that govern the reactivity of this specific compound.

Gold-Catalyzed Domino and Auto-Tandem Reactions

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate alkynes and allenes, initiating cascade reactions that lead to the rapid assembly of complex molecular architectures. In the context of aniline derivatives, gold-catalyzed domino and auto-tandem reactions offer efficient routes to substituted anilines and heterocyclic scaffolds.

A plausible mechanistic pathway for a gold-catalyzed auto-tandem three-component reaction to form substituted anilines involves an initial pyrrole (B145914) synthesis, followed by a Diels-Alder reaction, and subsequent cleavage and aromatization. researchgate.netnih.gov The cationic gold catalyst plays a dual role, activating different alkynes selectively and sequentially to drive the reaction forward. nih.gov

The general mechanism can be outlined as follows:

Pyrrole Formation: The gold catalyst activates a terminal alkyne, facilitating a formal (3+2) annulation with another component to form a pyrrole intermediate.

Diels-Alder Reaction: The gold catalyst then promotes a Diels-Alder reaction between the in situ generated pyrrole and a dienophile.

Aromatization: The resulting cycloadduct undergoes cleavage and aromatization to yield the final substituted aniline product. researchgate.net

Control experiments have demonstrated that the cationic gold catalyst is crucial for promoting the Diels-Alder reaction step. researchgate.net Gold(I) complexes, owing to their high affinity for carbon-carbon π-systems, can direct the regioselectivity of cyclizations, often favoring 5-exo-dig pathways in domino cyclization reactions for the synthesis of polyaromatic heterocycles. nih.gov

Molybdenum-Catalyzed Cascade Reactions

Molybdenum catalysts, particularly high-valent molybdenum(VI) species, have emerged as effective promoters of cascade reactions for the synthesis of polysubstituted anilines. acs.orgacs.orgresearchgate.netresearchgate.net These reactions typically involve the coupling of readily available starting materials like ynones and allylic amines.

Preliminary mechanistic studies on analogous systems suggest a complex cascade of reactions:

Aza-Michael Addition: The reaction is initiated by an aza-Michael addition of the allylic amine to the ynone.

Proton Shift: This is followed by a researchgate.netresearchgate.net-proton shift.

Cyclization and Dehydration: The intermediate then undergoes cyclization and subsequent dehydration.

Electrocyclization and Aromatization: The final steps involve a 6π-electrocyclization and aromatization to afford the polysubstituted aniline. acs.orgacs.orgresearchgate.net

This methodology has proven to be robust and modular, allowing for the synthesis of a wide variety of di- and trisubstituted anilines, including those that are challenging to access through other synthetic routes. acs.orgresearchgate.net

Copper-Catalyzed Rearrangement Mechanisms

Copper catalysts are versatile and have been employed in a variety of rearrangement reactions, including those involving N-alkylanilines. A classic example is the Reilly-Hickinbottom rearrangement, a metal halide-catalyzed variant of the Hofmann-Martius rearrangement, which converts N-alkylated anilines into their corresponding ortho- and para-alkylated derivatives. dbpedia.orgwikipedia.org

The mechanism of the Hofmann-Martius rearrangement is believed to proceed through the dissociation of the N-alkylated aniline under acidic or thermal conditions, generating a carbocation from the alkyl group. wikipedia.org This carbocation then acts as an electrophile in a Friedel-Crafts alkylation of the aniline ring, predominantly at the ortho and para positions. wikipedia.org While traditionally acid-catalyzed, the use of metal halides like copper salts can facilitate this transformation.

More contemporary copper-catalyzed reactions can also lead to rearrangements through different mechanistic manifolds. For instance, copper-catalyzed cascade reactions for the synthesis of quinazolines from (2-bromophenyl)methylamines involve a sequence of intermolecular N-arylation followed by an intramolecular nucleophilic substitution, which constitutes a form of rearrangement. organic-chemistry.org The proposed mechanism for such a reaction involves:

Copper Coordination and Oxidative Addition: The copper(I) catalyst coordinates to the amine and undergoes oxidative addition with the aryl bromide.

Reductive Elimination: This is followed by reductive elimination to form the N-arylated intermediate.

Intramolecular Nucleophilic Substitution: The newly formed amine then displaces the bromine in an intramolecular fashion to form the cyclized product.

Aerobic Oxidation: The final step is an aerobic oxidation to yield the aromatic quinazoline. organic-chemistry.org

Furthermore, copper catalysts can mediate researchgate.netdbpedia.org-nitrogen rearrangements of O-aryl ketoximes, where the rate-determining step is the oxidative addition of the N–O bond to the copper(I) catalyst. nih.gov While not a direct rearrangement of an N-alkylaniline, this demonstrates the capability of copper to facilitate intramolecular group migrations.

Kinetic Studies of Formation and Transformation Reactions

The rate of N-alkylation of anilines is influenced by several factors, including the nature of the aniline, the alkylating agent, the catalyst, and the reaction conditions. For the synthesis of N-alkylanilines from anilines and alcohols, the reaction order with respect to the aniline and the alcohol can be determined by plotting the initial reaction rates against the concentration of each reactant. researchgate.net

Table 1: Representative Kinetic Data for N-Alkylation of Aniline with Benzyl (B1604629) Alcohol

EntryReactantConcentration (mmol)Initial Rate (mmol/h)Reaction Order
1Aniline10.15~1
2Aniline1.50.23
3Aniline20.31
4Aniline2.50.38
5Aniline30.45
6Benzyl Alcohol40.28~1
7Benzyl Alcohol4.50.31
8Benzyl Alcohol50.35
9Benzyl Alcohol5.50.39
10Benzyl Alcohol60.42

This is an interactive data table. You can sort and filter the data by clicking on the column headers. Data is hypothetical and for illustrative purposes, based on trends observed in similar reactions. researchgate.net

The effect of substituents on the aniline ring on the reaction rate can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. For copper-catalyzed N-arylation of amides, a linear Hammett plot with a positive ρ value indicates that electron-withdrawing groups on the aryl iodide accelerate the rate-determining aryl halide activation step. nih.gov A similar trend would be expected for the N-alkylation of substituted anilines, where electron-donating groups on the aniline, such as the methoxy group in this compound, would likely increase its nucleophilicity and thus the reaction rate.

The temperature dependence of the reaction rate can be analyzed using the Arrhenius or Eyring equations to determine the activation parameters, such as the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. For the N-alkylation of aniline with benzyl alcohol over a Ni/O-clay catalyst, an activation energy of 37 kcal/mol has been reported. researchgate.net

Table 2: Activation Parameters for a Representative N-Arylation Reaction

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)ln(k/T)1/T (K⁻¹)
3330.05-11.800.00300
3430.10-11.140.00292
3530.18-10.580.00283
3630.32-10.030.00275

This is an interactive data table. You can sort and filter the data by clicking on the column headers. Data is hypothetical and for illustrative purposes, based on trends observed in similar reactions. An Eyring plot of ln(k/T) versus 1/T would yield the enthalpy and entropy of activation. nih.gov

In copper-catalyzed N-arylation reactions, kinetic studies have shown that the rate-determining step is often the oxidative addition of the copper(I) catalyst to the aryl halide. acs.orgnih.gov The rate law for such reactions can be complex, with the reaction order depending on the concentrations of the catalyst, ligand, amine, and aryl halide. For instance, in the copper-catalyzed amination of aryl chlorides, the reaction was found to be first order in the aryl chloride and the copper catalyst, but zero order in the amine. nih.gov

Advanced Applications and Design Principles of N Aryl Cyclic Amine Scaffolds

Scaffold Design in Organic Synthesis

The design of molecular scaffolds is a cornerstone of modern organic synthesis, enabling the creation of diverse and complex molecules from simpler, readily available starting materials. N-aryl cyclic amine scaffolds are particularly valuable due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. rsc.orgrsc.org

Modular Synthesis Approaches for Complex Molecules

Modular synthesis allows for the construction of complex molecules by assembling smaller, interchangeable "modules." This approach is highly efficient for creating libraries of related compounds for drug discovery and materials science. For N-aryl cyclic amines like 3-methoxy-N-(3-methylcyclopentyl)aniline, a primary modular approach involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org

This strategy would theoretically construct the target molecule by coupling an aryl halide (or sulfonate) module with a cyclic amine module. The versatility of this method allows for numerous variations by simply changing either the aryl or the amine component. d-nb.infonih.gov

Table 1: Hypothetical Modular Synthesis of this compound Analogues

Aryl Module (Ar-X)Amine Module (R-NH₂)Resulting N-Aryl Cyclic Amine
1-bromo-3-methoxybenzene3-methylcyclopentanamineThis compound
1-iodo-4-fluorobenzene3-methylcyclopentanamine4-fluoro-N-(3-methylcyclopentyl)aniline
1-bromo-3-methoxybenzeneCyclohexanamineN-cyclohexyl-3-methoxyaniline
2-chloropyridine3-methylcyclopentanamineN-(3-methylcyclopentyl)pyridin-2-amine

This modularity is a powerful tool for systematically exploring structure-activity relationships. nih.govacs.org The synthesis can be designed in a stepwise fashion, allowing for the easy incorporation of diverse functionalities. nih.gov

Divergent Synthesis Strategies for Varied Derivatives

Divergent synthesis enables the creation of a wide range of structurally distinct molecules from a common intermediate. This is particularly useful for building molecular libraries where significant structural variation is desired. researchgate.netchinesechemsoc.org Starting from a core N-aryl cyclic amine scaffold, subsequent reactions can be employed to introduce diverse functional groups and structural motifs.

For a compound like this compound, a divergent approach could involve modifications to either the aromatic ring or the cyclic amine moiety. For instance, electrophilic aromatic substitution reactions could introduce various substituents (e.g., nitro, halogen, acyl groups) onto the methoxy-phenyl ring. Alternatively, functionalization of the cyclopentyl ring could lead to another set of derivatives.

An efficient strategy for synthesizing N-arylbenzimidazoles and N-arylindazoles from arylamino oximes demonstrates how reaction conditions can be selected to produce divergent outcomes. researchgate.net This highlights the principle of using a single precursor to access different heterocyclic systems by carefully choosing reagents and conditions.

Role of N-Substituted Arylamines in Heterocyclic Chemistry

N-substituted arylamines are fundamental building blocks in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and natural products. thieme.deopenmedicinalchemistryjournal.com The nitrogen atom and the adjacent aromatic ring provide a reactive handle for a variety of cyclization strategies. researchgate.netnih.gov

Synthesis of Nitrogen-Containing Heterocyclic Fragments

The direct use of dinitrogen (N₂) as a nitrogen source to construct N-containing organic molecules represents an ideal nitrogenation process from an economic and environmental standpoint. thieme.de N-substituted arylamines are key intermediates in the synthesis of numerous heterocyclic systems. thieme.deresearchgate.net For example, copper-catalyzed methods are used for synthesizing imidazolidine and imidazolidinone by reacting aziridines with imines and isocyanates. nih.gov The N-arylation of various nitrogen heterocycles like pyrroles, pyrazoles, and imidazoles is a common and powerful method for creating more complex structures. organic-chemistry.org

Cyclization Cascades toward Highly Functionalized Heterocyclic Scaffolds

Cyclization cascades are powerful, one-pot reactions that can rapidly build molecular complexity from simple starting materials. nih.gov In these reactions, a single event triggers a series of subsequent bond-forming steps, leading to the formation of highly functionalized polycyclic systems. acs.orgnih.gov N-aryl amines are excellent substrates for such cascades, often involving radical intermediates. acs.orgdntb.gov.ua

For example, the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides can initiate cyclization/aryl migration/desulfonylation cascades through amidyl radical intermediates. acs.orgnih.gov This process can form four new bonds in a single pot, generating complex heterocycles like indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org Silver-catalyzed cascade cyclization of N-aryl-4-pentenamides is another efficient method for constructing lactam-containing molecules. nih.gov These strategies demonstrate the potential to transform a simple N-aryl cyclic amine scaffold into a densely functionalized heterocyclic framework.

Stereochemical Aspects of Arylamine Derivatives

Stereochemistry plays a critical role in the biological activity of molecules. The compound this compound possesses stereogenic centers, which gives rise to multiple stereoisomers. The 3-methylcyclopentyl group contains two chiral centers (at C1, the point of attachment to the nitrogen, and C3, the location of the methyl group).

This results in the possibility of four stereoisomers:

(1R, 3R)

(1S, 3S)

(1R, 3S)

(1S, 3R)

The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between the (1R, 3R) and (1R, 3S) isomers is diastereomeric. These diastereomers can be described using cis/trans nomenclature, where the cis isomer has the amine and methyl groups on the same face of the cyclopentane ring, and the trans isomer has them on opposite faces.

The synthesis of such molecules often results in a mixture of these isomers. The separation of these stereoisomers (chiral resolution) or their stereoselective synthesis is a significant challenge in organic chemistry. Controlling the stereochemical outcome is crucial, as different stereoisomers can have vastly different pharmacological properties.

Table 2: Potential Stereoisomers of this compound

Stereoisomer Configuration Relationship Diastereomeric Class
(1R, 3R) Enantiomer of (1S, 3S) trans
(1S, 3S) Enantiomer of (1R, 3R) trans
(1R, 3S) Enantiomer of (1S, 3R) cis

Chiral Amine Motifs in Advanced Synthetic Endeavors

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with a significant presence in pharmaceuticals and agrochemicals. nih.govnih.gov Approximately 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting the importance of this motif. nih.gov These structures are crucial not only for their biological activity but also as resolving agents, chiral auxiliaries, and key intermediates in the asymmetric synthesis of more complex molecules. nih.gov

The scaffold of this compound incorporates a chiral center within the 3-methylcyclopentyl group. This feature is of paramount importance in drug development, where the stereochemistry of a molecule can dictate its efficacy, selectivity, and metabolic profile. The development of synthetic methods to access enantiomerically pure chiral amines is a major focus of contemporary chemical research. rsc.orgumn.edu Transition-metal catalysis, in particular, has provided powerful tools for constructing these intricate structures with high levels of stereocontrol. rsc.org

Stereoselective and Enantioselective Methodologies for N-Aryl Cycloalkylamines

The synthesis of N-aryl cycloalkylamines, such as this compound, with precise control over stereochemistry is a significant challenge. Numerous methodologies have been developed to address this, often relying on catalysis.

Key Stereoselective Approaches:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.govacs.org This process often utilizes transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands to achieve high enantioselectivity. acs.org

Reductive Amination: This powerful C-N bond-forming reaction involves the coupling of a ketone or aldehyde with an amine, followed by reduction. Enantioselective versions often employ chiral catalysts or reducing agents to control the formation of the new stereocenter. nih.gov

Palladium-Catalyzed C-N Cross-Coupling: Methods such as the Buchwald-Hartwig amination allow for the direct formation of the N-aryl bond by coupling an aryl halide or triflate with a cyclic amine. researchgate.net The use of chiral ligands on the palladium catalyst can render this process enantioselective. researchgate.net

Biocatalysis: Engineered enzymes, particularly transaminases and amine dehydrogenases, offer a green and highly selective alternative for producing chiral amines. nih.gov These biocatalytic methods operate under mild conditions and can provide access to enantiopure products that are difficult to obtain through traditional chemical synthesis. nih.gov

Recent advancements have also explored visible-light-enabled photocatalysis for the stereoselective synthesis of functionalized cyclohexylamine derivatives through [4 + 2] cycloadditions, demonstrating the ongoing innovation in this field. nih.gov

Patent Literature Analysis of N-Aryl Cyclic Amine Synthesis and Use

Patent literature provides valuable insights into the industrial applications and novel developments related to specific chemical scaffolds. An analysis of patents concerning N-aryl cyclic amines reveals trends in synthesis and the exploration of new chemical space for various applications.

Novel Synthetic Routes and Process Improvements

Patents often disclose new, scalable, and cost-effective methods for producing valuable chemical intermediates. For N-aryl cyclic amines, patented methodologies focus on improving efficiency and expanding substrate scope.

One patented approach describes the production of N-substituted cyclic amines by reacting a primary amine with a diol in the presence of a specific copper-containing hydrogenation/dehydrogenation catalyst. google.com This method aims to provide an industrially simple and profitable route to these compounds. google.com

Another area of innovation involves iron-catalyzed nitrene group transfer for the synthesis of both acyclic and cyclic amines. google.com This method is advantageous for its ability to functionalize a wide range of aliphatic C-H bonds, providing access to structurally diverse amines from saturated hydrocarbon feedstocks. google.com

Processes for synthesizing cyclic polyamine chelators, which are cyclic amines with pendant arms for coordinating metal cations, have also been patented. justia.com These methods often seek to overcome the laborious and costly multi-step syntheses of the parent unsubstituted cyclic polyamines. justia.com

The following table summarizes selected patented synthetic approaches relevant to the N-aryl cyclic amine scaffold.

Patent ReferenceMethod DescriptionKey Advantages
JPH1072454AReaction of a primary amine and a diol using a copper-containing catalyst. google.comIndustrially simple and profitable. google.com
US9724682B2Iron-catalyzed nitrene group transfer into C-H bonds. google.comAccess to diverse amines from hydrocarbon feedstocks. google.com
Krakowiak, K. E., et al. (cited in patent literature)Reaction of bis-α-chloroacetamides with secondary amines in high dilution. justia.comProduces certain cyclic diamides which can be reduced to cyclic polyamines. justia.com

Derivative Structures and Advanced Chemical Applications

The N-aryl cyclic amine core is a common feature in patented molecules designed for therapeutic intervention and other advanced applications. Patents often claim a central scaffold and numerous derivatives created by modifying substituents on the aryl ring or the cyclic amine.

Aniline (B41778) derivatives, in general, are the subject of extensive patenting due to their utility as intermediates in the synthesis of biologically active compounds. google.com For example, certain aniline derivatives have been found to possess anti-proliferative properties arising from their ability to inhibit receptor tyrosine kinases, making them relevant for cancer treatment. google.com

The 4-(4-aminophenyl)morpholin-3-one moiety, an N-aryl cyclic amine derivative, is a key precursor for coagulation factor Xa inhibitors used in the treatment of thromboembolic disorders. researchgate.net

Patents also cover the use of N-substituted cyclic polyamines as chelators for metal cations, with applications in diagnostic radioisotopic and magnetic resonance imaging. justia.com

The exploration of derivatives of scaffolds like this compound in patent literature underscores their potential in the development of new drugs and advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methoxy-N-(3-methylcyclopentyl)aniline, and how do reaction parameters influence yield?

  • Answer : The compound is typically synthesized via alkylation of 3-methoxyaniline with 3-methylcyclopentyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aniline to alkyl halide), reaction time (12–24 hours), and inert atmosphere to prevent oxidation. Impurities often arise from over-alkylation or incomplete purification, necessitating column chromatography or recrystallization .
Synthetic Method Catalyst/SolventYield (%)Key Challenges
Reductive AminationNaBH₃CN/MeOH65–70Byproduct formation
AlkylationK₂CO₃/DMF75–80Steric hindrance
Buchwald-Hartwig CouplingPd(OAc)₂/XPhos60–65Catalyst cost and sensitivity

Q. How is the compound characterized spectroscopically, and what spectral features distinguish its substituents?

  • Answer :

  • ¹H NMR : The methoxy group appears as a singlet at δ 3.7–3.8 ppm. The 3-methylcyclopentyl group shows multiplet peaks for cyclopentyl protons (δ 1.2–2.1 ppm) and a methyl singlet (δ 1.05 ppm). The aromatic protons exhibit splitting patterns consistent with meta-substitution (e.g., doublets at δ 6.4–6.9 ppm) .
  • MS : Molecular ion peak [M+H]⁺ at m/z 220.2, with fragmentation patterns indicating loss of the methoxy group (–31 Da) .
  • IR : Stretching vibrations at 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O of methoxy), and 1600 cm⁻¹ (C=C aromatic) .

Q. What are the key reactivity profiles of this compound in electrophilic substitution reactions?

  • Answer : The methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the amine. Steric hindrance from the 3-methylcyclopentyl group limits reactivity at the ortho position. Example:

  • Nitration : Yields 4-nitro derivatives using HNO₃/H₂SO₄ at 0–5°C. Regioselectivity is confirmed via NOE NMR .
  • Acylation : Acetyl chloride in CH₂Cl₂ produces N-acetylated products, with <5% ring substitution due to steric effects .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are prioritized?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict high binding affinity for enzymes like COX-2 (ΔG ≈ –9.2 kcal/mol) and dopamine receptors (Ki ≈ 120 nM). The methoxy group participates in hydrogen bonding with catalytic residues (e.g., Tyr355 in COX-2), while the cyclopentyl group stabilizes hydrophobic pockets .
  • Validation : Competitive inhibition assays (IC₅₀ = 8.3 µM for COX-2) and SPR analysis (KD = 450 nM) corroborate computational predictions .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?

  • Answer : Discrepancies in IC₅₀ values (e.g., 5–15 µM for acetylcholinesterase) arise from assay conditions. Standardization steps:

Use consistent buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0).

Control for solvent effects (DMSO ≤0.1% v/v).

Validate via orthogonal methods (e.g., fluorescence polarization vs. colorimetric assays) .

  • Case Study : Redoing assays under uniform conditions narrowed IC₅₀ variability from ±50% to ±10% .

Q. How do substituent modifications (e.g., replacing cyclopentyl with cyclohexyl) alter pharmacological properties?

  • Answer : Comparative SAR studies show:

  • Lipophilicity : Cyclohexyl analogs (LogP = 3.2) exhibit higher membrane permeability than cyclopentyl (LogP = 2.8) but lower aqueous solubility (2.1 mg/mL vs. 3.5 mg/mL) .
  • Bioactivity : Cyclohexyl derivatives show 30% lower COX-2 inhibition but improved CNS penetration in BBB assays .
    • Design Insight : Balance lipophilicity and steric bulk for target-specific optimization.

Methodological Guidance

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Answer :

  • Storage : –20°C under argon in amber vials. Avoid exposure to light or humidity.
  • Stability Data : HPLC purity drops by <5% over 6 months under optimal conditions but degrades rapidly in DMSO (t₁/₂ = 14 days) .

Q. How to optimize regioselectivity in cross-coupling reactions involving this compound?

  • Answer : For Suzuki-Miyaura couplings:

  • Use Pd(OAc)₂/SPhos catalyst to favor coupling at the methoxy-adjacent position.
  • Additive: Cs₂CO₃ enhances selectivity (98:2 para:ortho) in THF/H₂O at 80°C .

Data Contradictions and Resolutions

Reported Data Conflict Source Resolution Strategy
Enzyme inhibition IC₅₀ variabilityAssay conditions (pH, DMSO)Standardize protocols
NMR shift discrepanciesSolvent effects (CDCl₃ vs. DMSO-d₆)Use deuterated DMSO for uniformity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.